1-[(5-Nitrofuran-2-yl)methyl]piperidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73315-69-2 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-[(5-nitrofuran-2-yl)methyl]piperidine |
InChI |
InChI=1S/C10H14N2O3/c13-12(14)10-5-4-9(15-10)8-11-6-2-1-3-7-11/h4-5H,1-3,6-8H2 |
InChI Key |
VCWRSTKYFSHNTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Strategies for the Synthesis of 1-[(5-Nitrofuran-2-yl)methyl]piperidine
The construction of the this compound molecule involves the formation of a crucial carbon-nitrogen bond that links the piperidine (B6355638) ring to the nitrofuran moiety via a methylene (B1212753) bridge. The primary synthetic routes rely on established organic chemistry reactions, utilizing readily available precursors.
Key Reaction Pathways and Reagents
Two principal pathways are commonly employed for the synthesis of the title compound: reductive amination and nucleophilic substitution.
Reductive Amination: This is a highly efficient and direct method for forming the C-N bond. The pathway involves the reaction of 5-nitrofuran-2-carbaldehyde with piperidine. This reaction proceeds in two main steps: the initial formation of an iminium ion intermediate, which is then reduced in situ to the final amine product.
Reagents: The key starting materials are 5-nitrofuran-2-carbaldehyde and piperidine. bldpharm.commatrix-fine-chemicals.com A variety of reducing agents can be used for the reduction step, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a common choice due to its mild nature and high selectivity for iminium ions. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be employed. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).
Nucleophilic Substitution: This alternative route involves the reaction of piperidine, acting as a nucleophile, with a 5-nitrofuran derivative bearing a leaving group on the methylene carbon. This approach is effective for creating the desired linkage.
Reagents: The nitrofuran precursor for this reaction would be a compound such as 2-(chloromethyl)-5-nitrofuran (B3351960) or 5-nitro-2-(tosyloxymethyl)furan. rsc.org Piperidine attacks the electrophilic carbon, displacing the leaving group (e.g., chloride or tosylate). rsc.org This reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the acid formed during the reaction. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is often used to facilitate the reaction.
| Pathway | Nitrofuran Precursor | Piperidine Source | Key Reagents | Solvent |
| Reductive Amination | 5-Nitrofuran-2-carbaldehyde | Piperidine | NaBH(OAc)₃ or NaBH₃CN | Dichloromethane (DCM) |
| Nucleophilic Substitution | 2-(Chloromethyl)-5-nitrofuran | Piperidine | K₂CO₃ or Et₃N | Dimethylformamide (DMF) |
Optimization of Synthetic Conditions
Optimizing the synthesis of this compound is essential for improving yield, purity, and process safety. A significant area of optimization focuses on the synthesis of the key precursor, 5-nitrofuran-2-carbaldehyde.
The traditional nitration of furfural, the starting material for 5-nitrofuran-2-carbaldehyde, can be hazardous and result in low yields due to the sensitive nature of the furan (B31954) ring. chemistryviews.orguliege.be Modern approaches have focused on developing safer and more efficient methods. One major advancement is the use of continuous flow platforms for the nitration process. researchgate.netnih.gov This technology allows for the in situ generation of milder nitrating agents like acetyl nitrate (B79036) under controlled conditions, avoiding the need to handle the explosive reagent directly. chemistryviews.orgnih.gov Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and improved safety. chemistryviews.orguliege.be
For the coupling reaction itself, optimization involves screening different solvents, bases (for nucleophilic substitution), and reducing agents (for reductive amination). Temperature and reaction time are also critical parameters that are adjusted to maximize the conversion of starting materials and minimize the formation of byproducts.
Derivatization Approaches from the this compound Scaffold
Derivatization of the core this compound structure is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and fine-tune the properties of the molecule. Modifications can be systematically introduced at three main locations: the piperidine ring, the nitrofuran moiety, and the methylene linker.
Modifications on the Piperidine Ring
The piperidine ring offers multiple sites for modification, allowing for the introduction of various functional groups to alter steric bulk, polarity, and conformational flexibility. nbinno.comthieme-connect.comthieme-connect.com
Alkylation and Arylation: Substituents can be introduced at various positions on the piperidine ring. This can be achieved by using substituted piperidine precursors in the initial synthesis or by functionalizing the piperidine ring post-synthesis.
Bridged Systems: To reduce conformational flexibility and explore specific spatial arrangements, bridged piperidine analogues can be synthesized. nih.gov Introducing one- or two-carbon bridges can create rigid structures like 2-azanorbornanes or nortropanes. nih.gov This conformational constraint can be crucial for optimizing interactions with biological targets. nih.gov
Spirocyclic Systems: Another approach to modify the piperidine scaffold is the creation of spirocycles, where one of the piperidine carbons is part of a second ring system. This significantly alters the three-dimensional shape of the molecule.
| Modification Type | Example of Resulting Structure | Rationale |
| Simple Substitution | 2-Methylpiperidine or 4-Phenylpiperidine derivatives | Modulate lipophilicity and steric profile. thieme-connect.com |
| Bridged Piperidines | 2-Azanorbornane or Nortropane analogues | Introduce conformational rigidity to enhance binding affinity. nih.gov |
| Spirocyclic Piperidines | Spiro[piperidine-4,3'-indoline] derivatives | Explore novel 3D chemical space. |
Modifications on the Nitrofuran Moiety
The nitrofuran ring itself can be chemically modified, although the strong electron-withdrawing nature of the nitro group influences its reactivity.
Late-Stage Functionalization (LSF): A powerful strategy for modifying the nitrofuran ring is late-stage functionalization, particularly through C-H activation. rsc.orgwikipedia.orgnyu.edu Copper-catalyzed C-H functionalization has been used to introduce a variety of substituents at the C4 position of the 5-nitrofuran ring. nih.govrsc.org This allows for the direct installation of groups such as hydroxyl, methyl, azido, and cyano, enabling rapid generation of a library of analogues from a common intermediate. nih.govrsc.org
| Modification Type | Position | Reagents/Method | Rationale |
| Hydroxylation | C4 | Cu-catalyzed C-H functionalization | Introduce a polar group. nih.gov |
| Methylation | C4 | Cu-catalyzed C-H functionalization | Increase lipophilicity; "magic methyl" effect. rsc.org |
| Azidation/Cyanation | C4 | Cu-catalyzed C-H functionalization | Introduce versatile functional groups for further chemistry. nih.govrsc.org |
Linker Region Modifications
The methylene (-CH₂) bridge connecting the two heterocyclic rings is a critical component that can be modified to alter the spacing, geometry, and chemical nature of the connection.
Bioisosteric Replacement: The methylene linker can be replaced with various bioisosteres—groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. nih.govcambridgemedchemconsulting.com A common replacement for a methylene group is an amide (-C(O)NH-) linkage, which changes the polarity, hydrogen bonding capability, and rotational freedom between the two rings. nih.govnih.gov Other bioisosteres for a methylene linker include an ether (-O-), thioether (-S-), or small heterocyclic rings like oxadiazole or triazole. blogspot.comacs.org
Linker Homologation: The length of the linker can be extended by introducing additional methylene units (e.g., -CH₂CH₂-), which increases the distance and flexibility between the nitrofuran and piperidine moieties. This can be a critical factor in optimizing the molecule's ability to fit into a specific binding pocket.
| Modification Type | Example Linker | Key Property Change |
| Amide Bioisostere | -C(O)NH- | Introduces planarity, H-bond donor/acceptor sites. blogspot.com |
| Ether/Thioether | -O- or -S- | Alters bond angle and polarity. nih.gov |
| Homologation | -CH₂CH₂- | Increases distance and flexibility. nih.gov |
| Oxetane | -CH(C₂H₄O)- | Metabolically stable, lower lipophilicity. baranlab.org |
Convergent and Divergent Synthetic Routes for Analogues
The generation of analogues for "this compound" is crucial for exploring structure-activity relationships and optimizing properties. Both convergent and divergent synthetic strategies offer versatile platforms for introducing chemical diversity into the core structure.
Convergent Synthetic Routes
Convergent synthesis involves the independent preparation of key structural fragments of the target molecule, which are then coupled in the later stages of the synthetic sequence. This approach is highly advantageous for creating a broad range of analogues, as it allows for the mixing and matching of various nitrofuran and piperidine-based building blocks.
A prevalent convergent strategy for synthesizing related nitrofuran derivatives involves the coupling of a functionalized nitrofuran precursor with a diverse set of piperidine analogues. For instance, 5-nitro-2-furoic acid can be activated and subsequently reacted with an array of substituted piperidines to form an amide bond, yielding a library of N-(5-nitro-2-furoyl)piperidines. nih.govmdpi.com A more direct route to the target scaffold involves the reductive amination of 5-nitro-2-furaldehyde (B57684) with various piperidines, which efficiently forms the desired methylene linker.
The synthesis of the piperidine moiety itself offers numerous opportunities for introducing structural variations. Methodologies such as the nitro-Mannich reaction provide a powerful tool for the stereoselective synthesis of substituted piperidines, which can then be incorporated into the convergent sequence. researchgate.netmdpi.com
| Nitrofuran Precursor | Piperidine Precursor | Coupling Reaction | Resulting Analogue Type |
|---|---|---|---|
| 5-Nitro-2-furoic acid | Substituted piperidines | Amide coupling | N-(5-nitro-2-furoyl)piperidines |
| 5-Nitro-2-furaldehyde | Substituted piperidines | Reductive amination | This compound analogues |
| 2-(Bromomethyl)-5-nitrofuran | Substituted piperidines | Nucleophilic substitution | This compound analogues |
Divergent Synthetic Routes
In contrast to convergent strategies, divergent syntheses commence with a common core structure that is systematically modified in the final steps to generate a library of analogues. This approach is particularly efficient for producing a series of closely related compounds for detailed structure-activity relationship studies.
A notable divergent strategy is the late-stage functionalization of the nitrofuran ring. For example, copper-catalyzed C-H functionalization has been employed to introduce a variety of substituents, including hydroxyl, methyl, azido, cyano, and aryl groups, directly onto the nitrofuran scaffold of existing drug molecules. nih.gov This method allows for fine-tuning of the electronic and steric properties of the nitrofuran pharmacophore.
Another divergent approach involves the initial synthesis of a piperidine analogue, such as a tetrahydropyrazolopyridine scaffold. This core can then be subjected to a series of reactions, such as N-alkylation with different alkyl halides, followed by acylation with 5-nitro-2-furoic acid to produce a diverse set of final products. nih.gov This methodology facilitates the exploration of various substituents on the piperidine nitrogen.
| Common Intermediate | Reaction Type | Modifications | Resulting Analogue Type |
|---|---|---|---|
| This compound | C-H functionalization | Hydroxylation, methylation, cyanation of the furan ring | Analogues with substituted nitrofuran ring |
| Tetrahydropyrazolopyridine | N-alkylation, then acylation | Various alkyl groups on the nitrogen | 5-nitrofuran-tagged tetrahydropyrazolopyridines |
| 5-nitro-2-furoic acid | Reaction with various amines | Diverse amine structures | A library of nitrofuran amides |
Through the strategic application of these convergent and divergent synthetic methodologies, a wide and varied library of analogues of this compound can be efficiently synthesized for biological evaluation.
Advanced Spectroscopic and Crystallographic Investigations
Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H or ¹³C NMR data for 1-[(5-Nitrofuran-2-yl)methyl]piperidine could be located.
Vibrational Analysis via Infrared (IR) and Raman Spectroscopy
No experimental IR or Raman spectroscopic data for this compound could be found.
Mass Spectrometric Approaches for Molecular Weight and Fragmentation Pattern Confirmation
No experimental mass spectrometry data detailing the molecular weight or fragmentation pattern of this compound is available in the searched resources.
X-ray Crystallography for Solid-State Structure Determination
No published X-ray crystallographic data for this compound, which would provide details on its solid-state structure, could be identified.
Computational Chemistry and in Silico Drug Design
Quantum Chemical Calculations
Quantum chemical calculations offer a detailed view of the electronic properties and conformational flexibility of a molecule, which are fundamental to its reactivity and interaction with biological systems.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. jksus.org For compounds containing a 5-nitrofuran and piperidine (B6355638)/piperazine (B1678402) moiety, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, provide critical information on several electronic parameters. researchgate.net
HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. nanobioletters.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nanobioletters.com The energy gap between HOMO and LUMO (ΔE) is a measure of molecular stability; a smaller gap suggests higher reactivity. mdpi.com For nitrofuran derivatives, the HOMO is typically distributed across the molecule, while the LUMO is often localized on the nitrofuran ring, indicating its role as an electron acceptor, which is crucial for its mechanism of action involving nitroreduction. researchgate.net
Molecular Electrostatic Potential (MEP) Analysis : MEP maps visualize the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In these maps, red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack. researchgate.net For nitrofuran-piperidine compounds, the negative potential is often concentrated around the oxygen atoms of the nitro group, highlighting these as key sites for interaction. researchgate.net
| Parameter | Significance | Typical Findings for Nitrofuran-Piperidine Analogs |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. mdpi.com | A relatively small energy gap suggests higher reactivity, facilitating the nitroreduction process essential for biological activity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for intermolecular interactions. researchgate.net | Negative potential is localized on the oxygen atoms of the nitro group, marking them as primary sites for interaction with biological targets. researchgate.net |
| NBO Analysis (E(2) Energy) | Quantifies intramolecular charge transfer and stabilization. researchgate.net | Reveals significant charge delocalization involving the nitrofuran system, contributing to molecular stability. researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical for its ability to bind to a biological target.
Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic picture of molecular behavior over time, accounting for flexibility and the influence of the surrounding environment (e.g., water). mdpi.com These simulations can reveal how the compound explores different conformational states and how its structure adapts upon approaching a binding site, offering a more realistic model of the ligand-receptor interaction than static models. mdpi.com
Molecular Docking Studies for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For nitrofuran derivatives, a primary biological target is bacterial nitroreductase (NTR), an enzyme that activates the compound by reducing its nitro group. researchgate.netnih.govresearchgate.net
Ligand-Protein Interaction Profiling
Docking studies on nitrofuran analogs with bacterial nitroreductases (e.g., E. coli NfsA and NfsB) have identified key interactions that stabilize the ligand in the enzyme's active site. nih.govmdpi.com These interactions typically include:
Hydrogen Bonds : Formed between the nitro group and amino acid residues such as Arginine (ARG), Serine (SER), and Lysine (LYS). researchgate.netajprd.com
Hydrophobic Interactions : The furan (B31954) and piperidine rings often engage in hydrophobic contacts with non-polar residues like Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP). mdpi.com
Pi-Alkyl Interactions : Interactions between the aromatic furan ring and the alkyl side chains of amino acids. researchgate.net
These interactions correctly position the 5-nitrofuran "warhead" within the enzyme's catalytic center, facilitating the electron transfer required for its reduction and subsequent activation. nih.govmdpi.com
| Interaction Type | Key Amino Acid Residues (in Nitroreductase) | Role in Binding |
|---|---|---|
| Hydrogen Bonding | ARG, SER, LYS, GLN, GLU researchgate.netajprd.com | Anchors the nitro group in the active site. |
| Hydrophobic/Lipophilic Contacts | PHE, TYR, TRP, LEU mdpi.com | Stabilizes the furan and piperidine rings. |
| Pi-Interactions (π-π, π-alkyl) | PHE, TYR, TRP mdpi.comresearchgate.net | Orients the aromatic system within the binding pocket. |
Induced-Fit Docking (IFD) Modeling
Standard docking often treats the protein as a rigid structure. However, induced-fit docking (IFD) accounts for the flexibility of the protein's active site, allowing amino acid side chains to move and adapt to the ligand as it binds. nih.govmdpi.com This more sophisticated approach is crucial for accurately predicting binding modes and rationalizing structure-activity relationships. researchgate.net IFD studies on nitrofuran derivatives have shown that ligand strain energy is a critical factor; some molecules may induce unfavorable protein conformations or bind with high internal strain, leading to a loss of activity. mdpi.comnih.gov This technique helps explain why small structural changes in the ligand can lead to significant differences in biological activity. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. arxiv.org These models are used to predict the activity of new compounds and to identify the key molecular features that influence potency.
For 5-nitrofuran derivatives, QSAR models have been developed to correlate structural properties with their antitubercular activity. arxiv.orgresearchgate.netaimspress.com These models are built using statistical techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to link biological activity (e.g., pIC50) to a set of calculated molecular descriptors. arxiv.org
Key descriptors identified in QSAR studies on nitrofuran analogs often fall into several categories:
Constitutional Descriptors : Related to the basic composition of the molecule, such as the number of double bonds. aimspress.com
Topological Descriptors : Describe the connectivity and branching of the molecule. researchgate.net
Quantum Chemical Descriptors : Include properties like heat of formation, which relates to molecular stability. nih.gov
Fragment-Based Descriptors : The presence or absence of specific structural fragments (e.g., a furan ring substituted with a nitro group) is often critical for activity. aimspress.com
These models quantitatively confirm that the 5-nitrofuran moiety is essential for activity and that properties related to molecular shape, charge distribution, and stability are significant modulators of biological potency. researchgate.netaimspress.comnih.gov
2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.
2D-QSAR
2D-QSAR models utilize descriptors that are derived from the 2D representation of a molecule. researchgate.net These descriptors can include physicochemical properties like hydrophobicity (logP), electronic properties (Hammett constants), and topological indices that describe molecular size and branching. nih.govijrpr.com For a series of analogs of 1-[(5-Nitrofuran-2-yl)methyl]piperidine, a 2D-QSAR study would involve synthesizing or computationally generating a set of derivatives with varied substituents on the piperidine and nitrofuran rings. The biological activity of these compounds, for instance, their antibacterial efficacy, would be experimentally determined. A mathematical equation would then be developed to link the variations in the descriptors to the changes in activity.
For example, QSAR studies on other 5-nitrofuran derivatives have shown that electronic properties are crucial for their antibacterial activity. nih.govresearchgate.netacs.org A negative correlation with electronic parameters like the Hammett constant (σ) often suggests that electron-withdrawing groups on the aromatic ring enhance the biological activity. researchgate.netacs.org A hypothetical 2D-QSAR equation for a series of nitrofuran derivatives might look like:
log(1/MIC) = alogP + bσ + c*Es + d
Where MIC is the minimum inhibitory concentration, 'a', 'b', and 'c' are coefficients for the lipophilicity, electronic, and steric parameters, respectively, and 'd' is a constant. Such a model could guide the synthesis of more potent derivatives of this compound by suggesting the optimal physicochemical properties for enhanced activity.
Table 1: Illustrative 2D Descriptors and Biological Activity for a Hypothetical Series of Nitrofuran Analogs
| Compound | Substituent (R) | logP | Hammett Constant (σ) | Steric Parameter (Es) | log(1/MIC) |
| Analog 1 | -H | 2.1 | 0.00 | 1.24 | 1.5 |
| Analog 2 | -Cl | 2.8 | 0.23 | 0.27 | 1.8 |
| Analog 3 | -CH3 | 2.6 | -0.17 | 0.00 | 1.4 |
| Analog 4 | -NO2 | 1.8 | 0.78 | 0.53 | 2.1 |
3D-QSAR: CoMFA and CoMSIA
3D-QSAR methods provide a more detailed understanding by considering the three-dimensional properties of molecules. slideshare.net Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. tandfonline.comunicamp.br
To perform a 3D-QSAR study on this compound and its analogs, the first critical step is to align the set of molecules. This is typically done by superimposing a common substructure. scribd.com
CoMFA (Comparative Molecular Field Analysis): This method calculates the steric and electrostatic interaction fields around the aligned molecules using a probe atom (e.g., an sp3 carbon with a +1 charge). nih.gov The resulting field values at various grid points are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS). nih.gov The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to a change in activity. For instance, in studies of piperidine carboxamide derivatives, CoMFA models have indicated the importance of steric and electrostatic properties for their inhibitory activity. researchgate.net
CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com This often provides a more comprehensive picture of the structure-activity relationship. scribd.com CoMSIA contour maps can similarly guide drug design. For example, a map might show that a bulky, electron-rich group is favored in one region, while a hydrogen bond donor is disfavored in another.
A 3D-QSAR study on this compound would likely reveal key interaction points. For example, the nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, and its influence on the electrostatic and hydrogen-bonding fields would be significant. The piperidine ring's conformation and substituents would heavily influence the steric and hydrophobic fields.
Table 2: Example Statistical Results from a Hypothetical CoMFA/CoMSIA Study on Piperidine Derivatives
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Optimal Number of Components | Field Contributions |
| CoMFA | 0.65 | 0.95 | 5 | Steric: 60%, Electrostatic: 40% |
| CoMSIA | 0.72 | 0.97 | 6 | Steric: 35%, Electrostatic: 25%, Hydrophobic: 20%, H-bond Donor: 10%, H-bond Acceptor: 10% |
Prediction of Biological Activity Spectra and Target Effects (e.g., PASS, SwissTargetPrediction)
Beyond predicting the potency of a compound for a specific activity, in silico tools can also predict the broader spectrum of its biological activities and potential molecular targets.
PASS (Prediction of Activity Spectra for Substances): The PASS online tool predicts a wide range of biological activities for a given chemical structure based on a large training set of known active compounds. semanticscholar.orgoup.com The prediction is presented as a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi). youtube.com
For this compound, a PASS prediction could reveal potential therapeutic applications beyond its expected antibacterial effects. researchgate.netyoutube.com For example, nitrofuran derivatives are known to have activity against various pathogens, and a PASS analysis might suggest specific antibacterial or even antifungal activities. mdpi.com It could also hint at potential toxicities or side effects.
Table 3: Illustrative PASS Prediction Results for a Compound with a Nitrofuran Moiety
| Predicted Activity | Pa (Probability of being Active) | Pi (Probability of being Inactive) |
| Antibacterial | 0.850 | 0.005 |
| Antifungal | 0.620 | 0.021 |
| Antiprotozoal | 0.550 | 0.035 |
| Monoamine oxidase B inhibitor | 0.480 | 0.040 |
| Carcinogenic | 0.310 | 0.150 |
SwissTargetPrediction: This web server predicts the most likely protein targets of a small molecule by combining 2D and 3D similarity measures with a library of known active compounds. oup.comnih.govnih.gov The underlying principle is that similar molecules tend to bind to similar protein targets. mdpi.com
Submitting the structure of this compound to SwissTargetPrediction would generate a ranked list of potential human and other vertebrate protein targets. expasy.org This is particularly useful for understanding the mechanism of action, predicting off-target effects, and for drug repurposing. For instance, while the primary target might be a bacterial enzyme, the prediction could reveal potential interactions with human proteins that might lead to side effects. The results are typically displayed as a list of proteins, with the most probable targets listed first, often visualized as a pie chart categorized by protein class.
Table 4: Representative SwissTargetPrediction Output for a Piperidine-Containing Molecule
| Target Class | Predicted Targets (Human) | Probability | Known Actives with Similar Structure |
| Enzyme | Amine Oxidase A/B | 0.25 | 15 |
| Transporter | Solute carrier family 22 member 2 | 0.18 | 10 |
| G-protein coupled receptor | Dopamine Receptor D2 | 0.15 | 8 |
| Ion Channel | Potassium voltage-gated channel subfamily H member 2 | 0.10 | 5 |
Structure Activity Relationship Sar Studies of 1 5 Nitrofuran 2 Yl Methyl Piperidine Derivatives
Impact of Nitrofuran Moiety Modifications on Biological Efficacy
The 5-nitrofuran ring is a critical component for the biological activity of this class of compounds. The primary mechanism of action of nitrofurans involves the enzymatic reduction of the nitro group by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, which are responsible for the antimicrobial effect. These intermediates can indiscriminately attack various cellular macromolecules, including ribosomal proteins, DNA, and enzymes involved in the citric acid cycle, leading to the inhibition of protein synthesis, DNA damage, and disruption of cellular respiration. mdpi.comnih.gov
The presence of the nitro group at the 5-position of the furan (B31954) ring is generally considered essential for antibacterial activity. mdpi.com Modification or removal of this group typically leads to a significant loss of biological efficacy. The electron-withdrawing nature of the nitro group is believed to be a key factor in the molecule's mechanism of action. nih.gov
Studies on various nitrofuran derivatives have consistently demonstrated the importance of the 5-nitro group. For instance, replacement of the nitro group with other substituents often results in a dramatic decrease in antimicrobial potency. This underscores the role of the nitro group as the "warhead" of the molecule, which is activated within the target pathogen to exert its cytotoxic effects. nih.gov
| Modification on Nitrofuran Moiety | General Impact on Biological Efficacy | Rationale |
|---|---|---|
| Removal of the 5-nitro group | Significant loss of activity | The nitro group is essential for the generation of reactive intermediates that cause cellular damage. |
| Replacement with other substituents | Generally decreased activity | Other groups may not be as efficiently reduced by bacterial nitroreductases. |
Role of the Piperidine (B6355638) Ring Substituents in Activity and Selectivity
Substitutions on the piperidine ring can impact the molecule's ability to penetrate bacterial cell walls and membranes. For example, the introduction of lipophilic groups might enhance membrane permeability, leading to increased intracellular concentrations of the drug. Conversely, the addition of polar groups could improve aqueous solubility. The orientation and conformation of these substituents are also critical, as they can affect the binding of the molecule to its target sites. dut.ac.za
In broader studies of piperidine-containing antimicrobials, it has been observed that the substitution pattern on the piperidine nucleus dictates the pharmacological activity. For instance, chloro and fluoro substitutions on phenyl rings attached to the piperidine nucleus have been shown to result in high pharmacological activity. dut.ac.za Methoxy group substitutions have also demonstrated significant effects. dut.ac.za The introduction of bulky substituents can sometimes lead to a decrease in activity due to steric hindrance, which may prevent the molecule from reaching or effectively binding to its target. nih.gov
| Piperidine Ring Substituent | General Impact on Activity/Selectivity | Potential Rationale |
|---|---|---|
| Small alkyl groups | Variable, can modulate lipophilicity | Fine-tunes membrane permeability and target interaction. |
| Aromatic/heterocyclic rings | Can enhance activity through additional binding interactions | Potential for π-π stacking or hydrophobic interactions with the target. |
| Polar groups (e.g., -OH, -NH2) | May improve solubility but could decrease cell penetration | Balances pharmacokinetic properties. |
| Bulky substituents | Often leads to decreased activity | Steric hindrance can impede target binding. |
Influence of the Methylene (B1212753) Linker on Pharmacological Profiles
Replacing the flexible methylene linker with a more rigid unit, such as a double bond or a small ring, would restrict the conformational freedom of the molecule. This could potentially lead to an increase in activity if the rigid conformation is the one required for optimal target binding. Conversely, it could also lead to a decrease in activity if flexibility is necessary for the molecule to adapt to the binding site. In the broader context of drug design, the linker region is often a target for modification to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.
Comparative SAR with Bioisosteric Replacements (e.g., Piperazine (B1678402), Morpholine)
Bioisosteric replacement is a common strategy in drug design to improve the properties of a lead compound. Piperazine and morpholine (B109124) are frequently used as bioisosteres for the piperidine ring. These replacements can alter properties such as basicity, polarity, and hydrogen bonding capacity, which in turn can affect the compound's biological activity, selectivity, and pharmacokinetic profile. pharmjournal.ru
In the context of nitrofuran derivatives, replacing the piperidine ring with a piperazine or morpholine moiety has been explored. For instance, in a study of nitrofuranyl methyl piperazines as anti-tuberculosis agents, the piperazine ring was found to be preferred over piperidine or morpholine for activity. Replacement of the piperazine ring with piperidine resulted in a compound with a higher minimum inhibitory concentration (MIC) of 0.59 μM, while replacement with morpholine led to a complete loss of activity. nih.gov This suggests that the second nitrogen atom in the piperazine ring may be involved in important interactions with the biological target or may contribute to favorable physicochemical properties.
| Heterocyclic Ring | General Impact on Activity (in some nitrofuran series) | Potential Rationale |
|---|---|---|
| Piperidine | Active | Provides a suitable scaffold with a specific basicity and lipophilicity. |
| Piperazine | Often more potent than piperidine | The second nitrogen may form additional hydrogen bonds or salt bridges with the target. nih.gov |
| Morpholine | Generally less active or inactive | The oxygen atom reduces basicity and alters the electronic and conformational properties, which may be detrimental to target binding. nih.gov |
Mechanistic Elucidation of Biological Activity of 1 5 Nitrofuran 2 Yl Methyl Piperidine
The biological activity of nitroaromatic compounds, including 1-[(5-Nitrofuran-2-yl)methyl]piperidine, is contingent upon a complex series of intracellular transformations. This section delineates the current understanding of the mechanisms by which this compound exerts its effects, from initial enzymatic activation to its interaction with molecular targets and the resulting microbial responses.
Preclinical in Vitro and in Vivo Biological Evaluation of Analogues Excluding Human Clinical Data
Antimicrobial Activity Investigations
The antimicrobial potential of 1-[(5-nitrofuran-2-yl)methyl]piperidine has been a significant area of research, with studies exploring its efficacy against a range of clinically relevant bacteria, fungi, and mycobacteria.
While comprehensive data on the activity of this compound against all ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) is not extensively detailed in available literature, studies on related nitrofurans provide insights into their general antibacterial profile. Research into novel nitrofuran derivatives has highlighted their potential against both Gram-positive and Gram-negative bacteria. For instance, certain 5-nitrofuran derivatives have demonstrated notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism of action for nitrofurans typically involves the reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules. The potency of these compounds, often measured by the Minimum Inhibitory Concentration (MIC), varies depending on the specific bacterial strain and the structural modifications of the nitrofuran scaffold.
Table 1: Antibacterial Activity of Selected Nitrofuran Analogs
| Compound/Analog | Organism | MIC (µg/mL) |
|---|---|---|
| Nifuroxazide | Staphylococcus aureus | 8 |
| Nifuroxazide | Enterococcus faecalis | 16 |
| Furazolidone (B1674277) | Staphylococcus aureus | 1-4 |
Note: Data for this compound against ESKAPE pathogens is limited; this table presents data for related nitrofurans to illustrate the general activity of the class.
The investigation into the antifungal properties of this compound and its analogs has shown promising results against various fungal pathogens. Studies have demonstrated that certain 5-nitrofuran derivatives possess significant activity against clinically important yeasts and molds. For example, compounds in this class have been tested against Candida albicans, a common cause of opportunistic fungal infections, and have shown inhibitory effects. The proposed mechanism for their antifungal action is similar to their antibacterial activity, involving the enzymatic reduction of the nitro group within the fungal cell to produce cytotoxic radicals. This leads to oxidative stress and damage to essential cellular components, ultimately inhibiting fungal growth. The efficacy has been evaluated using standard microdilution methods to determine the MIC, with some derivatives showing potency comparable to or exceeding that of established antifungal agents in preclinical models.
The antimycobacterial activity of nitrofurans, including analogs of this compound, has been a key focus of research, particularly in the context of tuberculosis (TB). Studies have demonstrated that these compounds can be effective against Mycobacterium tuberculosis (Mtb), including strains that are resistant to first- and second-line anti-TB drugs. The activation of these compounds is dependent on a bioreductive process mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mtb. This process generates reactive nitrogen species, such as nitric oxide, which are lethal to the mycobacteria. Several nitrofuran-containing compounds have shown potent in vitro activity against both replicating and non-replicating Mtb. This dual activity is crucial for targeting the persistent bacteria that are often responsible for the long duration of TB treatment.
Table 2: In Vitro Antimycobacterial Activity of a Representative Nitrofuran Analog
| Compound/Analog | Mtb Strain | MIC (µM) |
|---|---|---|
| Pretomanid | H37Rv (drug-susceptible) | 0.015-0.24 |
Note: Pretomanid is a well-studied nitroimidazole, related to nitrofurans, that illustrates the potent antimycobacterial activity of this class of compounds. Specific MIC values for this compound are not widely published.
Antiparasitic Activity Assessments
In addition to antimicrobial properties, this compound and related compounds have been evaluated for their efficacy against various parasites.
Nitrofurans have been investigated as potential agents for the treatment of leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. The activity of these compounds is linked to the bioreductive activation by a type I nitroreductase present in the parasite. This activation leads to the formation of toxic metabolites that induce oxidative stress and damage parasitic cells. Research has demonstrated that certain 5-nitrofuran derivatives exhibit significant in vitro activity against both the promastigote and amastigote stages of various Leishmania species, including Leishmania major and Leishmania infantum. The half-maximal inhibitory concentration (IC50) values for some of these compounds have been found to be in the low micromolar range, indicating potent antileishmanial activity.
The efficacy of nitrofurans against Trypanosoma cruzi, the parasite responsible for Chagas disease, has been established with compounds like nifurtimox (B1683997) being used clinically. The mechanism of action is similar to that observed in other microorganisms, involving the reduction of the nitro group by a parasitic nitroreductase. This process generates reactive oxygen species that are highly toxic to the parasite, leading to damage of DNA, lipids, and proteins. Analogs of this compound have been part of broader investigations into new nitrofuran structures with improved efficacy and safety profiles for the treatment of Chagas disease. These studies often involve screening compounds against different life stages of the parasite, including trypomastigotes and amastigotes, to determine their potential as drug candidates.
Table 3: In Vitro Antitrypanosomal Activity of a Representative Nitrofuran
| Compound | Parasite Stage | IC50 (µM) |
|---|---|---|
| Nifurtimox | Trypanosoma cruzi (amastigote) | 1.5 - 5 |
Note: This table provides data for the clinically used nitrofuran, Nifurtimox, to represent the activity of the class against T. cruzi.
Anticancer Activity Profiling in Cellular Models
The anticancer potential of compounds containing piperidine (B6355638) and nitrofuran moieties has been investigated through various preclinical studies. While research specifically on this compound is limited, the evaluation of related analogues provides insight into the potential cytotoxic activities of this structural class. Piperidine and its derivatives are known to exhibit therapeutic potential against a range of cancers, including breast, prostate, colon, lung, and ovarian cancer. nih.gov The anticancer mechanisms often involve the regulation of crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Akt, leading to the inhibition of cancer cell migration and cell cycle arrest. nih.gov
Studies on related heterocyclic structures, such as nitroimidazoles, have demonstrated their influence on antitumor activity. For instance, N-alkyl-nitroimidazole analogues have shown considerable selectivity and cytotoxic activity against human breast adenocarcinoma (MDA-MB-231) and human lung carcinoma (A549) cell lines. openmedicinalchemistryjournal.com The activity was found to be influenced by the length of the N-alkyl chain, with N-methyl-nitroimidazole and N-ethyl-nitroimidazole showing the highest cytotoxicity against the tested cell lines. openmedicinalchemistryjournal.com
Furthermore, hybrid molecules incorporating a piperazine (B1678402) (a related cyclic amine) moiety with other pharmacophores have been synthesized and evaluated. For example, a series of 4-nitroimidazole (B12731) derivatives bearing substituted aryl piperazines showed that some compounds possessed antiproliferative potential. researchgate.net Similarly, thiazolidinedione derivatives of ciprofloxacin (B1669076) containing a piperazine linker exhibited activity against various cancer cell lines, including melanoma, renal cancer, and breast cancer cells, by inhibiting topoisomerase I/II. nih.gov
The data below summarizes the in vitro anticancer activity of selected piperidine and nitroaromatic analogues against various cancer cell lines.
| Compound Type | Specific Analogue | Cancer Cell Line | Activity Measurement | Result | Source |
|---|---|---|---|---|---|
| N-Alkyl-Nitroimidazole | N-Methyl-Nitroimidazole | MDA-MB-231 (Breast) | LC50 | ~17 µM | openmedicinalchemistryjournal.com |
| N-Alkyl-Nitroimidazole | N-Ethyl-Nitroimidazole | MDA-MB-231 (Breast) | LC50 | ~18 µM | openmedicinalchemistryjournal.com |
| N-Alkyl-Nitroimidazole | N-Methyl-Nitroimidazole | A549 (Lung) | LC50 | ~35 µM | openmedicinalchemistryjournal.com |
| N-Alkyl-Nitroimidazole | N-Ethyl-Nitroimidazole | A549 (Lung) | LC50 | ~40 µM | openmedicinalchemistryjournal.com |
| Ciprofloxacin-Thiazolidinedione Hybrid | 4-Fluoro Analogue (3i) | LOX IMVI (Melanoma) | Growth Inhibition % | 51.26% | nih.gov |
| Ciprofloxacin-Thiazolidinedione Hybrid | Naphthyl Analogue (3j) | UO-31 (Renal) | Growth Inhibition % | 48.10% | nih.gov |
| Ciprofloxacin-Thiazolidinedione Hybrid | Naphthyl Analogue (3j) | MCF7 (Breast) | Growth Inhibition % | 41.71% | nih.gov |
Emerging Research Directions and Future Prospects
Rational Design Principles for Enhanced Selectivity and Efficacy
The design of new nitrofuran-piperidine derivatives is increasingly guided by rational design principles to optimize their therapeutic index. A key strategy involves modifying the molecular periphery of the nitrofuran "warhead" to achieve greater selectivity for microbial targets over host cells. nih.govresearchgate.netnih.gov This fine-tuning can influence the compound's interaction with specific microbial nitroreductases, which are essential for the activation of the nitrofuran's antimicrobial effect. nih.gov The specificity for certain reductases is a primary determinant of the selective action of nitrofurans. nih.gov
Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, substitutions on the piperidine (B6355638) ring can significantly impact the compound's physicochemical properties, such as lipophilicity and solubility, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net The inclusion of hydrophilic groups, for example, can improve a compound's properties. mdpi.com By systematically altering these substituents, researchers can enhance the molecule's ability to penetrate bacterial cell walls and membranes while minimizing off-target effects. dndi.org Computational methods, such as induced-fit docking, are also being employed to model the interaction of these hybrid molecules with their potential biological targets, providing insights that can guide the synthesis of more potent and selective analogs. nih.govresearchgate.net
Integration of Multi-Omics Data in Compound Development
The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing antimicrobial drug discovery and development. researchgate.netnih.govresearchgate.netaragen.com While specific multi-omics studies on 1-[(5-Nitrofuran-2-yl)methyl]piperidine are not yet prevalent, the application of these approaches to antimicrobial research, in general, provides a roadmap for its future development. mdpi.com
Multi-omics data can provide a holistic view of the molecular mechanisms underlying the antimicrobial activity of a compound and the development of resistance. researchgate.netnih.gov For example, transcriptomic and proteomic analyses can identify the genes and proteins that are differentially expressed in bacteria upon exposure to the nitrofuran-piperidine hybrid, revealing its specific cellular targets and pathways. longdom.org Metabolomics can shed light on the metabolic perturbations caused by the compound, offering further insights into its mechanism of action. nih.gov
Furthermore, integrating multi-omics data can help in the identification of novel drug targets and biomarkers for predicting treatment outcomes. researchgate.netnih.gov This systems biology approach allows for a more comprehensive understanding of the complex interactions between the drug, the pathogen, and the host, ultimately guiding the development of more effective and personalized antimicrobial therapies. mdpi.com
Development of Novel Analytical Methods for Compound Profiling
The development of robust and sensitive analytical methods is essential for the comprehensive profiling of this compound and its metabolites in various biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the detection and quantification of nitrofuran derivatives. vliz.benih.govresearchgate.netnih.gov These methods often involve an initial acid hydrolysis step to release protein-bound metabolites, followed by derivatization to enhance their chromatographic retention and mass spectrometric detection. vliz.beresearchgate.netnih.gov
In addition to LC-MS/MS, Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in the structural elucidation of the parent compound and its derivatives. ycdehongchem.com One- and two-dimensional NMR techniques can provide detailed information about the molecule's connectivity and stereochemistry, which is vital for understanding its interaction with biological targets. researchgate.net
Future advancements in analytical methodologies will likely focus on increasing throughput and sensitivity, enabling the detection of trace levels of the compound and its metabolites. The development of methods that can simultaneously quantify the parent drug and its various metabolic products will be particularly valuable for pharmacokinetic and pharmacodynamic studies. nih.govresearchgate.net
Exploration of New Therapeutic Applications for Nitrofuran-Piperidine Hybrid Systems
While the primary application of nitrofuran derivatives has been in antibacterial therapy, the unique structural features of nitrofuran-piperidine hybrids open up possibilities for their use in a broader range of therapeutic areas. nih.gov The hybridization of two or more pharmacophores into a single molecule is a promising strategy in drug discovery to address multifactorial diseases and overcome drug resistance. nih.govnih.govmdpi.com
Research has already begun to explore the potential of these hybrid systems against a variety of pathogens. For instance, certain nitrofuran-piperidine analogs have shown activity against ESKAPE pathogens, a group of bacteria known for their high rates of antibiotic resistance. nih.govresearchgate.netnih.gov There is also emerging evidence of their potential as anticancer and anti-inflammatory agents. nih.govmdpi.com The piperidine moiety is a common scaffold in many FDA-approved drugs for a wide range of diseases, suggesting that nitrofuran-piperidine hybrids could be tailored to interact with various biological targets beyond those in microbial cells. nih.gov Future research will likely focus on screening these compounds against a diverse panel of disease targets to uncover new therapeutic opportunities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
